Product packaging for Probenazole(Cat. No.:CAS No. 27605-76-1)

Probenazole

Cat. No.: B166668
CAS No.: 27605-76-1
M. Wt: 223.25 g/mol
InChI Key: WHHIPMZEDGBUCC-UHFFFAOYSA-N
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Description

Probenazole (CAS 27605-76-1) is a plant defense activator and the active ingredient in the commercial product Oryzemate® . It has been widely used to protect rice plants against the rice blast fungus Magnaporthe grisea and bacterial blight by inducing systemic acquired resistance (SAR), a broad-spectrum defense state in plants . This compound is a benzothiazole compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . It is a white, crystalline powder with a melting point of 138-139°C and low solubility in water (0.15 g/L) . Research indicates that this compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), activate defense gene expression and enhance resistance to bacterial and oomycete pathogens in Arabidopsis and rice . Its mode of action involves the salicylic acid (SA) signaling pathway, requiring the key regulator NPR1 to establish resistance . Studies show that this compound acts upstream of SA accumulation, stimulating a novel class of defense activators that prime the plant's innate immune system . Metabolomic studies on rice seedlings confirm that this compound treatment significantly alters the plant's metabolic profile, up-regulating key resistance-related metabolites like salicylic acid, γ-aminobutyrate, and shikimate . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3S B166668 Probenazole CAS No. 27605-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide
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InChI

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIPMZEDGBUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058048
Record name Probenazole
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27605-76-1
Record name Probenazole
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Record name Probenazole
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Record name Probenazole
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Record name 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide
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Record name PROBENAZOLE
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Mechanism of Probenazole Induced Plant Immunity

Systemic Acquired Resistance (SAR) Induction by Probenazole

This compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (BIT), act as chemical inducers of SAR proquest.comnih.govresearchgate.net. This induction occurs by stimulating a site upstream of the point of salicylic (B10762653) acid (SA) accumulation in the SAR-signaling pathway proquest.comnih.gov. This compound-treated plants exhibit increased resistance to a wide range of pathogens, including the rice blast pathogen, Pseudomonas syringae pv. tomato, and Oidium sp. mdpi.com. It has been observed to upregulate the expression of several defense-related genes, such as those encoding pathogenesis-related proteins (PRs), peroxidase (POD), and chitinase (B1577495) mdpi.com. For instance, in Arabidopsis thaliana, this compound induces the accumulation of PR-1, PR-2, and PR-5 mRNAs, with PR-1 levels increasing in a dose-dependent manner mdpi.com.

The Central Role of Salicylic Acid (SA) Signaling in this compound-Mediated SAR

The salicylic acid (SA) signaling cascade is a pivotal molecular pathway central to SAR, orchestrating a multifaceted defense program upon activation mdpi.com. This compound primarily functions by stimulating this SA signaling pathway, thereby enhancing the plant's natural defense mechanisms preprints.orgresearchgate.netmdpi.com. Studies have consistently shown that this compound treatment leads to enhanced accumulation of SA in various plant species, including Arabidopsis, tobacco, and rice nih.govresearchgate.netresearchgate.netoup.comresearchgate.netfrontiersin.org. This increase in endogenous SA levels is considered a possible signal function for SAR induction, leading to the production of pathogenesis-related (PR) genes nih.gov. The effects of this compound on SA accumulation and PR gene expression are abolished in SA synthesis mutants like sid2-2 or SA signaling mutants like npr1-1, highlighting the critical role of the SA pathway mdpi.comresearchgate.netresearchgate.net.

Plants synthesize SA primarily through two pathways: the isochorismate (IC) pathway and the phenylalanine pathway researchgate.netnsf.gov. Research indicates that this compound predominantly influences the IC-mediated pathway for SA production researchgate.net.

The isochorismate synthase 1 (ICS1) pathway is the main route for SA biosynthesis following pathogen infection in Arabidopsis plants nsf.gov. ICS1 encodes a key enzyme responsible for catalyzing the conversion of chorismate into isochorismate, a precursor to SA researchgate.netnsf.govoup.com. This compound exposure significantly enhances the accumulation of SA and increases ICS activity researchgate.net. In sid2-2 mutants, which have a defect in ICS1, this compound has no effect on the level of endogenous SA or ICS activity, underscoring ICS1's central role in this compound-induced SA synthesis researchgate.netresearchgate.net. This suggests that this compound activates SA biosynthesis through the ICS1-dependent pathway researchgate.net.

Phenylalanine ammonia-lyase (PAL) catalyzes the first rate-limiting step in the phenylpropanoid pathway, which is another route for SA synthesis proquest.comnih.gov. While PAL is involved in SA biosynthesis, studies on this compound's effect on PAL activity present a nuanced picture. In wild-type Arabidopsis plants treated with this compound, PAL activity and the expression of most PAL genes were observed to be down-regulated researchgate.netresearchgate.net. However, other research suggests that the overexpression of phenylalanine ammonia-lyase in this compound treatment is considered to contribute to wheat resistance to pathogens proquest.comnih.gov. This indicates a complex regulatory interplay, where the ICS-mediated pathway appears to be the primary target for this compound-induced SA accumulation, while PAL activity might be regulated differently depending on the plant species or specific experimental conditions researchgate.net.

The SA signal, once established, is transduced downstream to activate defense responses. A crucial component in this process is NPR1.

Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) is a master regulator of the SA-mediated SAR pathway mdpi.comnsf.govnih.gov. This compound and its active metabolite BIT activate defense responses via the SA/NPR1 signaling pathway in various plants, including Arabidopsis, tobacco, cucumber, and rice proquest.comnih.govresearchgate.netresearchgate.net. In the absence of SA or pathogen challenge, NPR1 is retained in the cytoplasm as an inactive oligomer frontiersin.org. Upon activation of the SA pathway, the NPR1 monomer is released and translocates into the nucleus, where it interacts with transcription factors to activate the transcription of pathogenesis-related (PR) genes and other defense responses mdpi.comnsf.govnih.govfrontiersin.orgusda.gov. This compound induces Arabidopsis thaliana resistance by activating SA-signaling coupled with a consistent increase in callose deposition, which is determined by examining SA-marker genes like PR1 and PR2 proquest.com. The NPR1-WRKY46-WRKY6 signaling cascade has also been identified as mediating this compound/salicylic acid-elicited leaf senescence in Arabidopsis thaliana nih.gov.

Table 1: Key Metabolic Changes Induced by this compound in Rice Seedlings nih.govresearchgate.netnih.gov

Metabolite CategoryMetabolite NameRegulation by this compoundRole in Plant Defense/Metabolism
Up-regulated Salicylic acidSignificantly Up-regulatedKey signaling molecule for SAR, induces PR genes. nih.govresearchgate.net
γ-aminobutyrateSignificantly Up-regulatedInvolved in stress responses and metabolism. nih.govresearchgate.net
ShikimateSignificantly Up-regulatedPrecursor in aromatic amino acid biosynthesis, including phenylalanine. nih.govresearchgate.net
SerotoninUp-regulatedInvolved in plant growth and stress responses. nih.gov
Down-regulated PhenylalanineDown-regulatedPrecursor for phenylpropanoid pathway, including some SA synthesis. nih.govresearchgate.net
ValineDown-regulatedAmino acid, involved in primary metabolism. nih.govresearchgate.net
ProlineDown-regulatedAmino acid, involved in stress tolerance. nih.govresearchgate.net

Table 2: this compound's Influence on Enzyme Activity and Gene Expression

Enzyme/GeneEffect of this compound TreatmentPlant SpeciesReference
ICS activityIncreasedArabidopsis researchgate.net
ICS1 mRNAIncreasedArabidopsis researchgate.net
PAL activityDown-regulatedArabidopsis researchgate.net
PAL genesDown-regulatedArabidopsis researchgate.netresearchgate.net
PR-1 mRNAIncreased (dose-dependent)A. thaliana mdpi.com
PR-2 mRNAIncreasedA. thaliana mdpi.com
PR-5 mRNAIncreasedA. thaliana mdpi.com
POD activityEnhancedRice mdpi.com
ChitinaseUpregulated expressionRice mdpi.com

Efficacy and Spectrum of Probenazole Induced Resistance in Diverse Plant Systems

Probenazole in Cereal Crop Protection

This compound has been widely utilized in cereal crops, particularly rice and maize, to combat significant diseases by activating host defense responses.

This compound (commercialized as Oryzemate) has been a cornerstone in protecting rice plants from Magnaporthe oryzae, the causal agent of rice blast disease, for over 30 years researchgate.netnih.gov. It induces resistance by stimulating the accumulation of salicylic (B10762653) acid (SA) in adult rice plants, a key defense hormone in plants jircas.go.jpnih.gov. This activation of the SA-signaling pathway, which includes the transcription factor WRKY45 and OsNPR1/NH1, leads to strong resistance against M. oryzae jircas.go.jpfrontiersin.org. This compound's action is upstream of SA accumulation in the SAR-signaling pathway researchgate.netoup.com.

This compound is also effective against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium responsible for bacterial leaf blight in rice researchgate.neteppo.int. Studies have shown that this compound treatment significantly induces pathogenesis-related protein 5 (PR5) in rice, which is implicated in the plant's resistance mechanism against bacterial blight nih.gov. The induced resistance against Xoo, similar to that against rice blast, is dependent on the WRKY45 transcription factor frontiersin.org. This compound's ability to activate defense responses via the SA/NPR1 signaling pathway extends to rice, tobacco, and cucumber, contributing to its efficacy against bacterial leaf blight nih.gov.

In addition to rice, this compound has demonstrated efficacy in controlling Southern Corn Leaf Blight (SCLB) caused by Cochliobolus heterostrophus in maize researchgate.netresearchgate.netapsnet.org. Greenhouse and field trials have shown that this compound application provides effective suppression of SCLB researchgate.netnii.ac.jp. For instance, a dose of 4 mg active ingredient (a.i.) per kg of potting mix significantly protected maize from C. heterostrophus infection under greenhouse conditions researchgate.netresearchgate.net. While direct inhibition of C. heterostrophus mycelial growth by this compound is not significant, its protective effect is attributed to induced systemic resistance in the plant researchgate.net. Notably, this compound treatment did not adversely affect maize growth parameters such as leaf length, leaf width, plant height, or fresh and dry weights, suggesting it as a viable alternative for SCLB control researchgate.netnii.ac.jp.

Table 1: Efficacy of this compound against Cochliobolus heterostrophus in Maize (Greenhouse Conditions) researchgate.netresearchgate.net

Treatment (mg a.i./kg potting mix)Disease Protection Effect
4Significant protection
40Decreased protection
400Decreased protection

This compound Effects in Model Dicotyledonous Plants

Beyond cereal crops, this compound's mechanism of action and defense induction have been investigated in model dicotyledonous plants, providing insights into its broader applicability.

Arabidopsis thaliana has been a crucial model for understanding this compound's mode of action. This compound, and its active metabolite 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), induce systemic acquired resistance (SAR) in Arabidopsis nih.govfrontiersin.org. This induction is characterized by increased expression of pathogenesis-related (PR) genes and elevated levels of salicylic acid (SA) nih.gov. Research indicates that SA and NPR1 (Non-expressor of PR genes 1), a key component in the SA signaling pathway, are essential for this compound and BIT-mediated defense responses nih.govfrontiersin.org. Interestingly, this compound appears to stimulate the SA/NPR1-mediated defense signaling pathway upstream of SA accumulation, distinguishing its action from direct SA agonists jircas.go.jpnih.govfrontiersin.org. It also activates SA-signaling coupled with a consistent increase in callose deposition, while suppressing jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways nih.govnih.gov.

Studies in Nicotiana tabacum (tobacco) have also contributed to understanding this compound's effects on plant defense responses. This compound induces systemic acquired resistance in tobacco through the accumulation of salicylic acid plos.org. Similar to Arabidopsis, this compound is presumed to activate defense responses via the SA/NPR1 signaling pathway in tobacco nih.gov. This suggests a conserved mechanism of action across different plant types, where this compound primes the plant's immune system for enhanced resistance against pathogens.

Molecular and Genetic Basis of Probenazole Action

Identification and Characterization of Probenazole-Inducible Genes (e.g., PBZ1)

This compound treatment leads to the induction of various defense-related genes in plants. Among these, PBZ1 (this compound-Induced Protein 1) has been a significant focus of research. PBZ1 was identified as a this compound-inducible gene in rice (Oryza sativa), playing a role in the plant's resistance against rice blast fungus. scispace.comoup.comresearchgate.nettandfonline.comoup.com Sequence analysis of PBZ1 revealed that the encoded protein shares substantial homology with intracellular pathogenesis-related (IPR) proteins, specifically classifying it within the PR-10 protein family. scispace.comresearchgate.netnih.govplos.org

The expression of PBZ1 mRNA is notably induced upon inoculation with rice blast fungus, with a more rapid induction observed during incompatible plant-pathogen interactions compared to compatible ones. scispace.com Studies in suspension-cultured rice cells have demonstrated that PBZ1 expression is induced by this compound in a dose-dependent manner. tandfonline.comoup.com However, it is noteworthy that the accumulation of PBZ1 mRNA does not always correlate directly with anti-rice blast activity when plants are treated with this compound-related compounds. scispace.com Furthermore, PBZ1 expression in suspension-cultured rice cells was not induced by salicylic (B10762653) acid (SA) or its active metabolite, 1,2-benzisothiazole-1,1-dioxide (BIT), even though BIT is as effective as this compound in inhibiting rice blast. researchgate.nettandfonline.comoup.com This observation suggests that the induction of PBZ1 might not be an absolute prerequisite for rice blast resistance, or that this compound may operate through multiple, distinct pathways. researchgate.net

Functional Analysis of this compound-Induced Proteins (e.g., PBZ1 RNase Activity)

Functional characterization of proteins induced by this compound has shed light on their roles in plant defense. The PBZ1 protein, belonging to the PR-10 family, has been observed to accumulate in plant tissues undergoing cell death, a common feature of plant defense responses such as the hypersensitive response (HR). researchgate.netnih.gov

A key functional attribute of recombinant PBZ1 protein is its significant ribonucleolytic (RNase) activity. nih.govplos.orgresearchgate.netnih.gov This intrinsic RNase activity of PBZ1 is crucial for its role in inducing cell death in plants. nih.govresearchgate.netnih.gov Experimental evidence shows that exogenous application of recombinant PBZ1 protein can induce cell death in rice suspension-cultured cells (SCCs) and in the leaves of Nicotiana tabacum in a dose-dependent manner. nih.govresearchgate.netnih.gov Further supporting this, transgenic Arabidopsis lines engineered to express the PBZ1 gene under the control of a dexamethasone (B1670325) (DEX)-inducible promoter exhibited cell death morphology upon DEX treatment, along with increased PBZ1 transcript and protein levels. nih.govresearchgate.net DNA fragmentation, a hallmark of programmed cell death, was confirmed through TUNEL analysis in rice SCCs treated with PBZ1 protein. nih.govresearchgate.net Biochemical analyses of OsPR10a (PBZ1) purified from phosphate-starved rice suspension-cultured cells have further detailed its RNase activity, showing optimal function between 40–70°C and at pH 5.0, with requirements for disulfide bond formation and Mg2+ divalent metal ions. plos.org

Forward and Reverse Genetic Approaches to Dissect this compound Signaling Pathways

Genetic approaches, including the analysis of specific mutants and the application of transgenic plant systems, have been instrumental in unraveling the intricate signaling pathways activated by this compound.

Studies utilizing Arabidopsis mutants have provided critical insights into the hormonal signaling pathways involved in this compound-induced resistance. This compound (PBZ) and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), are known to induce defense gene expression and resistance. ebi.ac.uk

Research with NahG transgenic plants, which are engineered to degrade salicylic acid (SA), and npr1 (nonexpressor of pathogenesis-related genes 1) mutants, which are defective in SA signaling, revealed that PBZ or BIT treatment failed to induce disease resistance or the expression of PR-1 genes in these lines. researchgate.netebi.ac.ukajol.infoacademicjournals.org This strongly indicates that both SA and NPR1 are indispensable for this compound- and BIT-mediated defense activation. ebi.ac.ukajol.infoacademicjournals.org

Specifically, analysis of sid2-2 mutants, which carry a defect in isochorismate synthase 1 (ICS1), a key enzyme in SA biosynthesis, showed that PBZ treatment did not inhibit anthocyanin accumulation under drought or salt stress. ajol.infoacademicjournals.orgresearchgate.netresearchgate.net This finding underscores that PBZ-induced SA synthesis is compromised in these mutants. researchgate.net Similarly, npr1 mutants exhibited minimal or no inhibition of anthocyanin accumulation following PBZ treatment, further solidifying the critical role of the SA/NPR1 pathway in this compound's effects. ajol.infoacademicjournals.org

Conversely, PBZ or BIT treatment successfully activated defense responses in etr1-1 (ethylene insensitive) and coi1-1 (coronatine insensitive, a mutant affecting jasmonic acid signaling) plants. researchgate.netebi.ac.ukresearchgate.net These results demonstrate that the ethylene (B1197577) and jasmonic acid (JA) signaling pathways are not essential for the activation of defense responses by this compound and BIT. researchgate.netebi.ac.uk Collectively, these mutant analyses suggest that this compound and BIT primarily stimulate the SA/NPR1-mediated defense signaling pathway, acting upstream of SA. ebi.ac.uk

Here is a summary of mutant analysis findings:

Mutant LineKey Defect/CharacteristicEffect on PBZ-Induced Resistance/ResponseImplication for PBZ SignalingCitation
NahGSA degradationAbolished disease resistance and PR-1 expressionSA required ebi.ac.uk
npr1SA signaling (NPR1 defect)Abolished disease resistance and PR-1 expression; little/no anthocyanin inhibitionNPR1 required researchgate.netebi.ac.ukajol.infoacademicjournals.org
sid2-2SA biosynthesis (ICS1 defect)No inhibition of anthocyanin accumulation; blocked SA synthesisSA biosynthesis required ajol.infoacademicjournals.orgresearchgate.netresearchgate.net
etr1-1Ethylene insensitivityDefense responses activatedEthylene not required researchgate.netebi.ac.ukresearchgate.net
coi1-1Jasmonic acid signalingDefense responses activatedJasmonic acid not required researchgate.netebi.ac.ukresearchgate.net

Transgenic plant systems have provided valuable tools for investigating the molecular mechanisms of this compound action. For instance, transgenic Arabidopsis plants carrying a β-glucuronidase (GUS) reporter gene, driven by a CaMV35S mini promoter coupled with salicylic acid-responsive elements, exhibited increased GUS gene expression upon this compound treatment. ajol.infoacademicjournals.org This directly demonstrates the activation of SA-responsive elements by this compound.

Furthermore, the overexpression of NPR1 via a CaMV35S promoter led to a more pronounced inhibition of anthocyanin accumulation, reinforcing the central role of NPR1 in this compound-mediated effects. ajol.infoacademicjournals.org Transgenic Arabidopsis lines with the PBZ1 gene under a dexamethasone (DEX)-inducible promoter have been utilized to confirm the direct involvement of PBZ1 in inducing cell death. nih.govresearchgate.net Moreover, constitutive expression of OsPR10a (PBZ1) in transgenic rice and Arabidopsis has been shown to confer a significant level of enhanced resistance against various pathogens, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pv. campestris (Xcc). plos.org

Genomic and Transcriptomic Profiling of this compound-Treated Plants

Genomic and transcriptomic profiling techniques, such as microarray analysis and RNA sequencing, have provided a global view of gene expression changes in response to this compound treatment. Microarray analysis of Arabidopsis plants treated with this compound revealed a significant repression (approximately 4-fold lower) in the expression of nine key genes involved in the anthocyanin synthesis pathway. ajol.infoacademicjournals.org

Transcriptomic analyses have also been employed to study the comprehensive response of rice to bacterial blight pathogens in conjunction with this compound treatment. nih.gov Detailed real-time PCR analysis in wild-type Arabidopsis demonstrated that the transcript levels of ICS1 (isochorismate synthase 1), an enzyme crucial for SA biosynthesis, were substantially increased after two days of this compound treatment, reaching peak levels by day four. In contrast, the expression of ICS2 remained unaffected. researchgate.net this compound treatment has also been shown to increase the expression of genes encoding other key enzymes in the SA biosynthesis pathway, such as isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL). researchgate.netmdpi.com

Proteomic and Metabolomic Investigations into this compound Response

Beyond gene expression, proteomic and metabolomic studies offer insights into the changes occurring at the protein and metabolite levels in this compound-treated plants, providing a more complete picture of the induced defense mechanisms.

Proteomic approaches have been applied to investigate the impact of this compound on the induced systemic resistance mechanism during rice-bacterial blight interactions. ebi.ac.uknih.gov These studies have identified global changes in protein profiles in rice plants exposed to biotic stressors, highlighting the complexity of the defense response. d-nb.info

Metabolomic investigations have demonstrated that this compound application significantly alters the metabolic profile of rice seedlings. mdpi.comnih.govresearchgate.net A comprehensive study using gas chromatography-mass spectrometry (GC-MS) identified changes in 54 metabolites in this compound-treated rice seedlings. mdpi.comnih.govresearchgate.net Notably, there was a significant up-regulation of metabolites such as salicylic acid, γ-aminobutyrate, and shikimate, which are closely associated with plant resistance. Conversely, metabolites like phenylalanine, valine, and proline were down-regulated. mdpi.comnih.govresearchgate.net These observed metabolic shifts are linked to the enhanced activity of enzymes like phenylalanine ammonia-lyase within the salicylic acid pathway, thereby strengthening the phenylpropanoid pathway and ultimately augmenting the plant's defense capabilities. mdpi.comnih.gov

Evolution of Pathogen Resistance to Probenazole

Analysis of the Sustained Efficacy of Probenazole in Agricultural Systems

This compound (3-allyloxy-1,2-benzisothiazole-1,1-dioxide) was first introduced in the 1970s and has been widely used, particularly in Japan and other Asian countries, for over four decades. researchgate.netmdpi.commdpi.com Its primary application has been in the control of rice blast, caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae), and bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae. researchgate.net

Despite its extensive and prolonged use in various agricultural settings, a key observation highlighted in scientific literature is the lack of development of resistance in the target pathogens. researchgate.netmdpi.comapsnet.orgsemanticscholar.org This is in stark contrast to many conventional single-site fungicides, where pathogen resistance can emerge relatively quickly, compromising their effectiveness. uky.edu this compound is often cited as a prime example of the longevity of plant defense inducers. researchgate.netapsnet.orgsruc.ac.uk Its ability to provide reliable control over pathogens for 40 to 70 days after application has contributed to its sustained role in crop protection. researchgate.net The compound has also demonstrated effectiveness against other diseases, such as southern corn leaf blight (Cochliobolus heterostrophus), further underscoring its broad utility. researchgate.net

Table 1: Overview of this compound's Long-Term Agricultural Application

AspectDetailsReference
Year of Introduction Commercially used since 1975. researchgate.net
Primary Target Pathogens Magnaporthe oryzae (Rice Blast), Xanthomonas oryzae pv. oryzae (Bacterial Leaf Blight). researchgate.netmdpi.com
Duration of Use Over 40 years. researchgate.netmdpi.com
Observed Pathogen Resistance No significant resistance has been observed in target pathogens despite extensive use. researchgate.netmdpi.comapsnet.org
Duration of Efficacy Provides control for 40 to 70 days post-application. researchgate.net

Theoretical Frameworks Explaining the Lack of Observed Pathogen Resistance Development

The enduring success of this compound is attributed to its unique mode of action. Unlike traditional fungicides that act directly on the pathogen by targeting a specific biochemical pathway, this compound functions as a plant defense activator. researchgate.netmdpi.comnih.gov It does not possess significant direct antimicrobial activity in vitro. researchgate.netmdpi.comnih.gov Instead, it triggers the plant's own innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR). researchgate.netnih.govfao.org

The theoretical framework for the lack of resistance is based on the following key mechanisms:

Indirect Mode of Action: this compound stimulates the host plant's defense mechanisms rather than attacking the pathogen directly. This places selection pressure on the pathogen to overcome a complex and multifaceted host response, rather than a single chemical target. uky.eduuky.edu Evolving resistance to a plant's array of defenses—which can include strengthening cell walls, producing antimicrobial compounds, and activating defense-related enzymes—is a significantly more complex evolutionary challenge for a pathogen. researchgate.netnih.gov

Activation of the Salicylic (B10762653) Acid (SA) Pathway: Research has demonstrated that this compound and its active metabolite, 1,2-benzisothiazole-1,1-dioxide (BIT), induce SAR by activating the salicylic acid (SA) signaling pathway. nih.govnih.govfao.org Specifically, they act upstream of SA accumulation, triggering a cascade that leads to the expression of numerous defense-related genes, including Pathogenesis-Related (PR) genes like PR1, PR2, and PR5. researchgate.netmdpi.comnih.govnih.gov This activation is dependent on the key regulatory component NPR1. researchgate.netnih.gov

Broad-Spectrum Defense Response: The SAR induced by this compound results in a wide range of metabolic changes within the plant. A metabolomics study on rice seedlings treated with this compound identified significant changes in 54 different metabolites. mdpi.comsemanticscholar.orgnih.gov This broad metabolic shift creates an environment that is hostile to the invading pathogen. For instance, detailed studies in rice have shown that this compound treatment leads to the formation of lignoid membranes, which physically impair the fungus's ability to infect the host plant. researchgate.net

The table below summarizes key metabolic changes in rice seedlings induced by this compound, illustrating the complexity of the plant's defense response.

Table 2: Key Metabolite Changes in Rice Seedlings Induced by this compound

Metabolite GroupObserved ChangeRole in Plant DefenseReference
Salicylic acid Significantly Up-regulatedA key signaling molecule that activates Systemic Acquired Resistance (SAR) and the expression of defense genes. semanticscholar.orgnih.gov
γ-aminobutyrate (GABA) Significantly Up-regulatedInvolved in stress mitigation, signal transduction, and enhancing plant resistance. semanticscholar.orgnih.gov
Shikimate Significantly Up-regulatedA precursor in the phenylpropanoid pathway, which produces compounds that strengthen cell walls and have antimicrobial properties. nih.govnih.gov
Sucrose and other sugars Significantly Up-regulatedProvide energy and carbon skeletons necessary for biosynthetic pathways involved in defense responses. mdpi.comresearchgate.net
Phenylalanine Significantly Down-regulatedDown-regulation may indicate its conversion into various defense-related phenylpropanoid compounds. semanticscholar.orgnih.gov
Valine and Proline Significantly Down-regulatedChanges in amino acid pools are common during defense responses, reflecting a metabolic shift towards producing defense compounds. semanticscholar.orgnih.gov

Ecological and Environmental Research Perspectives on Probenazole Application

Comparative Environmental Impact Assessments of Probenazole in Agroecosystems

This compound is considered a pesticide with a low environmental impact thegoodscentscompany.com. Its application in rice paddy fields, a major agroecosystem where it is extensively used, has been subject to environmental fate studies. Investigations into this compound residues in rice field ecosystems have shown its degradation in soil, rice straw, and paddy water. The degradation rate of this compound was found to be faster in rice straw than in soil fishersci.cafishersci.ca. Specifically, the half-life of this compound in rice straw was approximately 1.7 days, while in soil, it was about 4.7 days fishersci.cafishersci.ca. Residues of this compound in paddy water were only detectable within the first day following application fishersci.cafishersci.ca. Furthermore, final this compound residues in soil, brown rice, and water were reported as undetectable at both recommended and doubled application dosages after an interval of 63 days fishersci.cafishersci.ca.

Table 1: this compound Degradation Half-Lives in Rice Field Ecosystem Components

Environmental CompartmentHalf-Life (days)Citation
Rice Straw1.7 fishersci.cafishersci.ca
Soil4.7 fishersci.cafishersci.ca

Research on the Effects of this compound on Non-Target Organisms (e.g., Aquatic Fauna)

Despite its generally perceived low environmental impact, this compound is classified as "Harmful to aquatic life with long lasting effects" (H412) nih.gov. Ecotoxicity studies have provided insights into its potential effects on various non-target aquatic organisms. The acute toxicity (LC50) for fish, specifically carp (B13450389) (Cyprinus carpio), has been reported as 6.3 mg/L over a 96-hour period nih.govuni.lu. For other aquatic organisms, such as the crustacean Daphnia magna and the aquatic plant Raphidocelis subcapitata, acute toxicity levels were found to be more than 1000-fold higher than the maximum detected environmental concentration of 0.73 μg/L in one study made-in-china.comsigmaaldrich.com.

A study conducted in irrigation ponds in Japan identified this compound as a significant stressor on fish taxonomic richness made-in-china.comsigmaaldrich.comnih.gov. This contamination was associated with an estimated mean loss of 24% in fish taxonomic richness across the studied ponds, with a maximum observed loss of 64% in the most affected pond made-in-china.com. While acute toxicity data are available, a review indicated a lack of relevant experimental or field studies specifically addressing the chronic effects of this compound on fish made-in-china.comsigmaaldrich.com. Fungicides, as a class, are known to reach aquatic ecosystems through various pathways and can exhibit moderate to high environmental persistence and mobility, posing potential risks to aquatic biota fishersci.at. This compound has been detected in groundwater, albeit with a low frequency (15% of samples), in agricultural areas, particularly those surrounded by rice fields, in a Portuguese environmental case study sapo.pt.

Table 2: Acute Ecotoxicity of this compound to Aquatic Organisms

Organism TypeSpeciesEndpointConcentration (mg/L)Citation
FishCyprinus carpioLC50 (96h)6.3 nih.govuni.lu
CrustaceanDaphnia magnaAcute Toxicity>1000-fold of 0.73 μg/L detected concentration made-in-china.comsigmaaldrich.com
Aquatic PlantRaphidocelis subcapitataAcute Toxicity>1000-fold of 0.73 μg/L detected concentration made-in-china.comsigmaaldrich.com

Investigation of this compound Metabolite Fate in Environmental Compartments

The environmental fate of this compound involves its transformation into various metabolites. In plants, particularly rice, this compound undergoes ready metabolism through hydrolytic ring opening, followed by a cyclization-induced dealkylation process that forms saccharin (B28170) wikidoc.org. Saccharin is then N-glucosylated wikidoc.org. The primary metabolites identified in rice include 2-sulfamoyl-allyl-benzoate, saccharin, and N-β-D-glucopyranosylsaccharin wikidoc.org.

While this compound itself is considered a stable compound, it is susceptible to hydrolysis wikidoc.org. Pesticide degradation in the environment generally occurs through both abiotic processes, such as hydrolysis, photolysis, and oxidation, and biotic processes mediated by soil microorganisms. Although information on the fate of this compound in soil or animals was not extensively detailed in one source, studies have quantified its degradation in soil and paddy water, as noted in Section 6.1 fishersci.cafishersci.cawikidoc.org. The assessment of metabolites is a critical component of environmental risk assessment, especially concerning their potential to contaminate groundwater. Regulatory guidelines often require the assessment of all metabolites expected to occur in soil under normal use conditions to determine their structure and environmental fate.

Advanced Research Methodologies and Future Directions in Probenazole Studies

High-Throughput Chemical Screening for Novel Probenazole-Like Plant Activators

High-throughput screening (HTS) has become an indispensable tool in the quest for novel plant activators that mimic the defense-inducing properties of this compound. This methodology allows for the rapid testing of vast collections of chemical compounds for their ability to elicit plant defense responses. nih.gov The process typically involves the use of automated systems to screen thousands to millions of samples against biological targets in miniaturized formats, such as 384-well plates. nih.gov

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical libraries being screened. medchemexpress.com These libraries can be composed of synthetic small molecules, natural products, or derivatives of existing bioactive compounds. The aim is to identify "hits"—compounds that exhibit a desired biological activity, such as the activation of a specific defense-related gene.

A common approach in HTS for plant activators involves the use of reporter gene systems. For instance, researchers utilize plant lines, such as Arabidopsis thaliana, that have been genetically engineered to express a reporter gene like β-glucuronidase (GUS) under the control of a promoter from a defense-related gene, such as PR1 (Pathogenesis-Related protein 1). nih.gov When a compound in the screening library activates this promoter, the GUS enzyme is produced, which can be detected through a simple colorimetric or fluorometric assay. nih.gov This quantitative method allows for the efficient identification of compounds that trigger the salicylic (B10762653) acid signaling pathway, a key mechanism of action for this compound. nih.gov

Examples of Compound Libraries Used in High-Throughput Screening for Bioactive Molecules
Library TypeDescriptionTypical Size of LibraryPotential for Discovering Plant Activators
Bioactive Compound LibrariesCollections of compounds with known biological and pharmacological activities. biocrick.comOver 4,400 compounds biocrick.comHigh, as these compounds are known to interact with biological systems.
Natural Product LibrariesCompounds isolated from natural sources such as plants and microorganisms. biocrick.comOver 5,000 compounds biocrick.comHigh, as natural products are a rich source of diverse chemical structures with biological activity.
Diversity Compound LibrariesCollections designed to cover a broad range of chemical space with diverse scaffolds. medchemexpress.comUp to 50,000 compounds medchemexpress.comModerate to high, useful for discovering novel chemical classes of activators.
Fragment LibrariesCollections of small, low-molecular-weight compounds ("fragments") that can be starting points for developing larger, more potent molecules. medchemexpress.comOver 23,000 compounds medchemexpress.comModerate, requires further chemical optimization of initial hits.

Integration of Systems Biology Approaches (e.g., Multi-Omics Data Integration)

To unravel the complex network of molecular events triggered by this compound, researchers are increasingly turning to systems biology and multi-omics approaches. This involves the integration of data from various levels of biological organization, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics).

Transcriptomics studies have revealed that this compound treatment leads to changes in the expression of a wide array of genes in plants like rice. For example, transcriptomic analysis has shown that genes involved in the phenylpropanoid and flavonoid biosynthesis pathways are significantly affected, suggesting their role in the plant's defense response. frontiersin.org

Proteomics , the large-scale study of proteins, has been instrumental in identifying key proteins whose abundance is altered following this compound application. In one study on rice, two-dimensional gel electrophoresis followed by mass spectrometry identified 40 protein spots that were differentially regulated by this compound. nih.gov Of these, nine spots showed up-regulated protein levels. Further analysis identified 11 unique proteins from these up-regulated spots, many of which are known to be involved in defense-related functions. nih.gov For instance, a proteomic analysis of the interaction between rice and the bacterial blight pathogen Xanthomonas oryzae pv. oryzae showed that Pathogenesis-Related Protein 5 (PR5) was significantly induced by this compound treatment. nih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. Studies on this compound-treated rice seedlings have shown significant alterations in the plant's metabolic profile. One such study identified 54 metabolites that were changed by this compound application. mdpi.comnih.gov Key metabolites related to plant resistance, such as salicylic acid, γ-aminobutyrate, and shikimate, were significantly up-regulated. mdpi.comnih.gov Conversely, some amino acids like phenylalanine, valine, and proline were down-regulated. mdpi.comnih.gov

The integration of these "omics" datasets provides a more holistic understanding of how this compound primes the plant's immune system. By correlating changes in gene expression with alterations in protein and metabolite levels, researchers can construct detailed models of the signaling pathways activated by this compound.

Summary of Multi-Omics Findings in this compound-Treated Rice
Omics ApproachKey FindingsNumber of Identified MoleculesExamples of Up-regulated MoleculesExamples of Down-regulated Molecules
ProteomicsIdentification of defense-related proteins. nih.gov11 unique proteins up-regulated nih.govGlutathione S-transferase, Phenylalanine ammonia-lyase, Caffeic acid 3-O-methyltransferase, Pathogenesis-Related Protein 5 (PR5) nih.govnih.govNot specified in the provided search results.
MetabolomicsAlteration of the metabolic profile towards a defense-ready state. mdpi.comnih.gov54 metabolites altered mdpi.comnih.govSalicylic acid, γ-aminobutyrate, Shikimate mdpi.comnih.govPhenylalanine, Valine, Proline mdpi.comnih.gov

Development of Predictive Models for this compound Efficacy Under Abiotic and Biotic Stress Combinations

In a real-world agricultural setting, crops are often subjected to a combination of biotic (e.g., pathogens, pests) and abiotic (e.g., drought, heat, salinity) stresses. The efficacy of a plant activator like this compound can be significantly influenced by these interacting stressors. Therefore, a key area of future research is the development of predictive models that can forecast how well this compound will perform under various stress combinations.

These models aim to move beyond single-stress experiments to understand the complex, and often non-additive, effects of multiple stressors on plant physiology and defense. nih.gov For example, a plant's response to a pathogen attack might be compromised if it is simultaneously experiencing drought stress. Predictive models can help to anticipate such outcomes and inform more effective application strategies for this compound.

The development of these models relies on the integration of large datasets from controlled experiments where plants are subjected to various combinations of biotic and abiotic stresses, both with and without this compound treatment. These datasets can include physiological measurements, as well as multi-omics data. Mathematical and computational approaches, such as machine learning and artificial neural networks, can then be used to identify patterns and relationships within the data and build predictive models. nih.gov

One example of a relevant modeling approach is the development of mathematical models that can predict plant responses to climate change. Such models, which can associate the activity of cellular factors regulated by environmental cues like temperature with plant growth, could be adapted to incorporate the effects of this compound and predict its efficacy under different climatic scenarios.

This compound as a Research Tool for Elucidating Fundamental Plant Immunity Mechanisms

This compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), have proven to be valuable chemical tools for dissecting the molecular intricacies of plant immunity. nih.gov By studying how these compounds activate defense responses, researchers can gain fundamental insights into the signaling pathways that plants use to defend themselves against pathogens.

A significant body of research has demonstrated that this compound and BIT function by stimulating the salicylic acid (SA) signaling pathway. mdpi.comnih.gov This has been shown in various plant species, including Arabidopsis, tobacco, and rice. mdpi.com Specifically, these compounds are thought to act upstream of SA accumulation, meaning they trigger a signal that leads to the synthesis of this key defense hormone. nih.gov

Experiments using mutant and transgenic plants have been crucial in pinpointing the components of the SA pathway that are required for this compound's action. For instance, studies with Arabidopsis have shown that this compound fails to induce disease resistance or the expression of the SA-marker gene PR-1 in plants that are unable to accumulate SA (NahG transgenic plants) or are deficient in the key signaling component NPR1 (npr1 mutants). nih.gov This indicates that both SA and NPR1 are essential for the defense responses activated by this compound. nih.gov

The induction of pathogenesis-related (PR) genes is a hallmark of the activation of systemic acquired resistance (SAR). This compound treatment has been shown to induce the expression of several PR genes, including PR1, PR2, and PR5, in Arabidopsis and rice. mdpi.comnih.govnih.gov The analysis of the expression patterns of these genes in response to this compound provides a means to study the downstream outputs of the SA signaling pathway. In rice, it has been reported that all 12 members of the PR1 gene family are up-regulated following infection with the blast fungus. nih.gov

This compound-Induced Pathogenesis-Related (PR) Gene Expression
GenePlant SpeciesFunction in Plant Defense
PR1Arabidopsis, Rice mdpi.comnih.govMarker for salicylic acid-mediated systemic acquired resistance; potential antifungal activity. nih.gov
PR2Arabidopsis mdpi.comβ-1,3-glucanase activity, which can degrade fungal cell walls.
PR5Arabidopsis, Rice nih.govnih.govThaumatin-like protein with antifungal properties.

Synergy of this compound with Other Plant Defense Elicitors and Integrated Crop Management Strategies

An important future direction for the use of this compound is its integration into broader crop management strategies, which may include the combined use of multiple plant defense elicitors. The rationale behind this approach is that different elicitors may activate distinct or complementary defense pathways, leading to a more robust and broad-spectrum resistance than can be achieved with a single compound.

For example, this compound is known to primarily activate the salicylic acid (SA) pathway. mdpi.com Other plant activators, such as those that mimic the hormone jasmonic acid (JA), could potentially be used in conjunction with this compound to simultaneously activate both the SA and JA pathways. This could provide enhanced protection against a wider range of pathogens, as the SA pathway is generally more effective against biotrophic pathogens, while the JA pathway is more effective against necrotrophic pathogens and herbivorous insects.

The concept of synergy is also being explored in the context of combining chemical elicitors with biological control agents. For instance, studies on the management of rice blast disease have investigated the integrated application of fungicides and biocontrol agents like Trichoderma harzianum. agronomyjournals.com The results of such studies have shown synergistic effects, where the combined treatment is more effective at reducing disease severity and increasing crop yield than either treatment alone. agronomyjournals.com

This compound fits well within the framework of Integrated Pest Management (IPM) and Integrated Crop Management (ICM). niphm.gov.in These are holistic approaches to crop protection that emphasize the use of multiple control tactics, including cultural practices, biological control, and the judicious use of chemical inputs, to manage pests and diseases in an economically and environmentally sustainable manner. niphm.gov.in By inducing the plant's own defense mechanisms, this compound can reduce the reliance on conventional fungicides that directly target the pathogen. This can help to slow the development of fungicide resistance and minimize the environmental impact of agriculture.

Q & A

Q. What are the established synthesis protocols for Probenazole, and how can they be optimized for yield and purity?

this compound synthesis typically involves coupling reactions with substituted benzothiazole derivatives. For example, analogous triazole synthesis methods (e.g., refluxing precursors in ethanol with glacial acetic acid) can be adapted by substituting appropriate starting materials like 3-(allyloxy)-1,2-benzisothiazole-1,1-dioxide . Optimization may require adjusting reaction time, solvent polarity, or catalyst use. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity compounds .

Q. How should researchers standardize nomenclature and chemical identifiers for this compound across interdisciplinary studies?

this compound has multiple aliases (e.g., Oryzemate, 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), which can lead to inconsistencies. Researchers should adhere to IUPAC naming conventions and include CAS numbers (e.g., 27605-76-1) in publications. Cross-referencing databases like the Pesticide Chemicals Glossary ensures alignment with regulatory standards .

Q. What analytical methods are recommended for detecting this compound in environmental samples, given its rapid decomposition?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to this compound’s short half-life (9.8 hours at pH 7). Frequent sampling (e.g., hourly/daily) and cold-chain storage are essential to minimize degradation artifacts. Spike-and-recovery experiments validate method accuracy under varying pH and temperature conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental impact (e.g., toxicity vs. rapid degradation) be resolved methodologically?

Contradictions often arise from sampling frequency and detection limits. Researchers should employ longitudinal field studies paired with controlled mesocosm experiments to isolate this compound’s effects from confounding variables (e.g., co-occurring pesticides). Statistical models (e.g., mixed-effects regression) can quantify temporal decay dynamics and dose-response relationships .

Q. What experimental designs are suitable for studying this compound’s molecular interactions with plant immune receptors?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities between this compound and salicylic acid pathway proteins. In silico approaches like molecular docking (using AutoDock Vina) predict interaction sites, which can be validated via mutagenesis assays. Ensure negative controls (e.g., non-functional receptor mutants) are included to confirm specificity .

Q. How should researchers address ethical considerations when studying this compound’s potential biomedical applications?

If exploring off-label uses (e.g., anti-inflammatory properties), adhere to ethical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Preclinical trials must follow institutional animal care guidelines, while human studies require informed consent and IRB approval. Transparent reporting of adverse effects is mandatory .

Q. What strategies mitigate this compound’s photolytic degradation in agricultural field studies?

Encapsulation in biodegradable polymers (e.g., polylactic acid) or formulation with UV-absorbing adjuvants (e.g., titanium dioxide) can stabilize this compound. Field trials should compare degradation rates under shaded vs. open conditions, using LC-MS/MS for quantification. Synergistic effects with stabilizers must be tested to avoid phytotoxicity .

Methodological Resources

  • Data Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., efficacy vs. environmental persistence) from secondary factors .
  • Sampling Protocols : Follow ISO 5667-3 for water sampling to ensure temporal and spatial representativeness .
  • Molecular Studies : Use PubChem (CID 68874) and ChEMBL for structural data to inform docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.